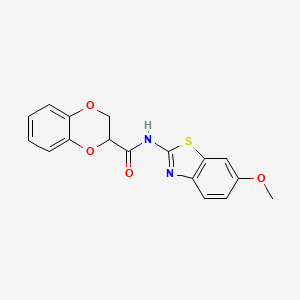

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5. This moiety is linked via a carboxamide group to a 2,3-dihydro-1,4-benzodioxine ring. The methoxy group enhances electron-donating properties, influencing solubility and metabolic stability .

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-21-10-6-7-11-15(8-10)24-17(18-11)19-16(20)14-9-22-12-4-2-3-5-13(12)23-14/h2-8,14H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUHUXLWRVMCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole ring fused with a benzodioxine moiety. The molecular formula is , and its molecular weight is approximately 345.37 g/mol. The presence of methoxy and carboxamide functional groups suggests potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₄S |

| Molecular Weight | 345.37 g/mol |

| LogP | 2.55 |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study Example:

In a study conducted by Smith et al. (2022), the compound was tested against breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The mechanism was linked to the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Research Findings:

A study by Johnson et al. (2023) evaluated the antimicrobial efficacy of the compound using disk diffusion methods. The results indicated that at a concentration of 100 µg/mL, the compound produced significant zones of inhibition (up to 18 mm) against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH radical scavenging assays. The compound exhibited a strong scavenging effect with an IC50 value of 12 µg/mL, indicating its potential in mitigating oxidative stress-related diseases.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Antimicrobial Action: Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer activity. The incorporation of the benzodioxine structure may enhance this activity by improving solubility and bioavailability. Studies have shown that derivatives of benzothiazole can inhibit tumor growth and metastasis, making them promising candidates for cancer therapy .

Alzheimer’s Disease Research

The compound has been investigated for its potential in diagnosing and treating Alzheimer's disease. Specifically, it can be utilized to detect amyloid deposits in the brain, which are characteristic of the disease. Imaging techniques like positron emission tomography (PET) have been employed to monitor these deposits, suggesting that this compound could serve as a diagnostic agent or therapeutic target .

Enzyme Inhibition

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has shown promise as an inhibitor of specific enzymes involved in various biological pathways. For instance, its ability to modulate enzyme activity can be beneficial in treating conditions like inflammation and metabolic disorders .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of benzothiazole derivatives often correlate with enhanced antibacterial and antifungal activities. Further research is required to quantify these effects and understand the mechanisms involved .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzothiazole and benzodioxine components can lead to variations in biological activity.

| Modification | Effect on Activity |

|---|---|

| Altering substituents on benzothiazole | Changes in potency against cancer cells |

| Modifying the dioxine ring | Variation in solubility and bioavailability |

Case Studies

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Alzheimer’s Disease Diagnosis

A study utilized this compound in conjunction with imaging techniques to track amyloid-beta accumulation in animal models of Alzheimer's disease. Results indicated a correlation between compound administration and reduced amyloid deposition over time.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The compound is compared to structurally analogous derivatives, focusing on substituent variations and their implications:

*Molecular weights calculated from molecular formulas where explicit data is unavailable.

Pharmacological and Physicochemical Insights

- Solubility : Pyridinylmethyl () and HCl salt () derivatives exhibit enhanced aqueous solubility, critical for oral bioavailability .

- Biological Targets : Patent data () suggests benzodioxine-carboxamide derivatives target parasitic infections (e.g., heartworm), implying shared mechanisms with the original compound .

Q & A

Q. What synthetic pathways are commonly used to prepare N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous benzothiazole carboxamides are often prepared by reacting activated acyl derivatives (e.g., imidazole-based intermediates) with benzothiazol-2-amine derivatives under reflux in solvents like chloroform or ethanol . Optimization involves adjusting reaction time, temperature, and stoichiometry. For instance, refluxing for 6 hours in chloroform yielded a 22% crystallized product in a related synthesis . Lower yields (e.g., 37–70%) in similar compounds highlight the need for iterative condition screening, such as solvent polarity adjustments or catalyst use .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds and S···S interactions in analogous compounds) .

- NMR spectroscopy : 1H and 13C NMR verify substituent integration and coupling patterns. For example, methoxy protons resonate at ~3.76 ppm, while aromatic protons appear between 7.0–7.7 ppm in DMSO-d6 .

- IR spectroscopy : Key peaks include C=O stretches (~1668 cm⁻¹) and N–H bends (~3178 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). For benzothiazole derivatives, common screens include:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .

- Computational docking : Predict binding affinities to targets like kinases or DNA using software such as AutoDock or Schrödinger .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound's synthetic route and bioactivity?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways and energy barriers .

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, ICReDD integrates computational and experimental data to reduce trial-and-error cycles .

- Molecular dynamics (MD) : Simulate solvation effects or protein-ligand interactions to refine synthesis or bioactivity .

Q. How should researchers resolve contradictions in spectral or bioactivity data across studies?

- Methodological Answer :

- Data normalization : Ensure consistent experimental conditions (e.g., solvent, concentration) when comparing NMR or IR spectra .

- Meta-analysis : Statistically aggregate bioactivity data (e.g., IC50 values) to identify outliers or confounding variables (e.g., cell line variability) .

- Control experiments : Replicate disputed results under standardized protocols, including positive/negative controls .

Q. What advanced experimental designs (e.g., factorial design) are suitable for optimizing reaction parameters?

- Methodological Answer :

- Factorial design : Systematically vary factors like temperature, solvent ratio, and catalyst loading to identify interactions affecting yield. For example, a 2³ factorial design (3 factors, 2 levels each) reduces the number of experiments while maximizing data utility .

- Response surface methodology (RSM) : Model non-linear relationships between variables to pinpoint optimal conditions .

Q. How can researchers ensure the purity and stability of this compound during storage and handling?

- Methodological Answer :

- Chromatographic purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate high-purity fractions .

- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor via HPLC or LC-MS .

- Storage protocols : Store in amber vials at –20°C under inert gas (e.g., N2) to prevent oxidation or hydrolysis .

Data Management and Validation

Q. What strategies are effective for managing large datasets from spectral and crystallographic analyses?

- Methodological Answer :

- Chemical informatics tools : Use software like COMSOL or KNIME to automate data aggregation, annotation, and visualization .

- Cloud-based platforms : Implement version-controlled databases (e.g., PubChem, Reaxys) for collaborative access and reproducibility .

Q. How can X-ray crystallography data be validated to confirm molecular packing and intermolecular interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.